Halopyrimidine

Halopyrimidines are a class of heterocyclic compounds containing one or more halogen atoms attached to the pyrimidine ring, which consists of two fused six-membered rings. These compounds find extensive use in various fields due to their unique chemical properties and pharmacological activities.

Structurally, halopyrimidines typically include a 2H-1,4-benzopyrimidine core with one or more substituent halogen atoms (fluorine, chlorine, bromine, or iodine) attached at strategic positions. The substitution patterns can significantly influence the biological and chemical behavior of these molecules.

These compounds are of particular interest in drug discovery as they often exhibit a wide range of biological activities, including inhibitory effects on enzymes such as topoisomerase I and II, DNA-binding properties, and modulation of ion channels. Additionally, halopyrimidines have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with nucleic acids and induce apoptosis.

The diverse chemistry and biological versatility of halopyrimidines make them valuable tools in both academic research and pharmaceutical development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

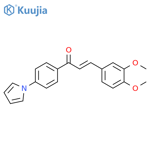

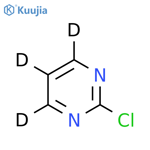

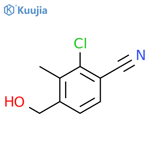

|

4-Chloro-2-(2-methylphenyl)pyrimidine | 1156237-99-8 | C11H9ClN2 |

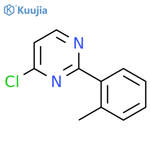

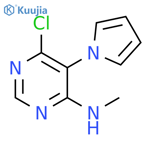

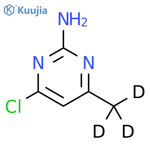

|

(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine | 1708445-18-4 | C9H9ClN4 |

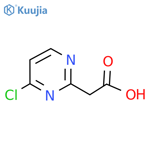

|

2-(4-chloropyrimidin-2-yl)acetic acid | 66621-82-7 | C6H5ClN2O2 |

|

2-Chloropyrimidine-d3 | 1065473-08-6 | C4D3ClN2 |

|

(S)-Tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate | 905587-30-6 | C11H16FN3O2 |

|

4-Chloro-2-amino-6-(methyl-d3)-pyrimidine | 1185306-54-0 | C5H3D3ClN3 |

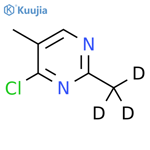

|

4-Chloro-5-methyl-2-(methyl-d3)-pyrimidine | 1185306-85-7 | C6H4D3ClN2 |

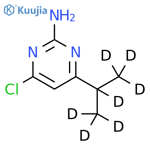

|

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine | 1185306-60-8 | C7H3D7ClN3 |

|

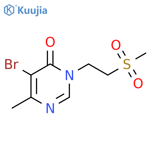

5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one | 1517442-26-0 | C8H11BrN2O3S |

|

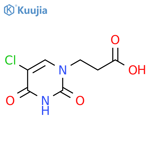

3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | 1447966-21-3 | C7H7ClN2O4 |

Verwandte Literatur

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

Empfohlene Lieferanten

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

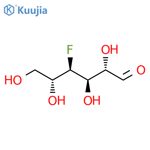

4-Deoxy-4-fluoro-D-mannose Cas No: 87764-47-4

4-Deoxy-4-fluoro-D-mannose Cas No: 87764-47-4 -

-

-